molecular formula C9H21Cl3N2O B1589772 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride CAS No. 3445-00-9

4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride

Cat. No. B1589772
CAS RN: 3445-00-9
M. Wt: 279.6 g/mol
InChI Key: GFJQEKFGLWJWDN-UHFFFAOYSA-N
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Description

“4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride” is a chemical compound with the molecular formula C9H21Cl3N2O . It is also known by other synonyms such as “1-(2-Hydroxyethyl)-4-(chloropropyl)piperazinehydrochloride” and "2-(4-(3-Chloropropyl)piperazin-1-yl)ethanol dihydrochloride" .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride” is represented by the formula C9H21Cl3N2O . This indicates that the compound contains 9 carbon atoms, 21 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

  • Scientific Field: Drug Development
    • Application Summary : This compound has been synthesized and studied for its structural, electronic, and biological properties . It has potential applications in the field of drug development .
    • Methods of Application : The compound was synthesized by stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal by reductive amination in ethanol . The resulting compound was characterized using spectral data analysis augmented by X-ray .
    • Results or Outcomes : The compound was found to be active against Prostate specific membrane protein, bearing a Pa value of 0.411 . Molecular docking studies of the compound were carried out against Prostate specific membrane protein . The compound depicted a binding free energy of -6.3 kcal/mol and is seen to be involved in key bonding interactions which include both alkyl and mixed pi-alkyl hydrophobic interactions .

Safety And Hazards

Safety measures for handling “4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride” include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-[4-(3-chloropropyl)piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN2O.2ClH/c10-2-1-3-11-4-6-12(7-5-11)8-9-13;;/h13H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJQEKFGLWJWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188018
Record name 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride

CAS RN

3445-00-9
Record name 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-chloropropyl)piperazine-1-ethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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